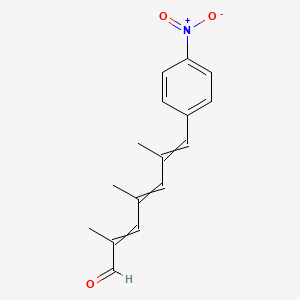
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a hepta-2,4,6-trienal backbone with trimethyl and nitrophenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal typically involves multi-step organic reactions. One common method includes the nitration of a phenyl precursor to introduce the nitro group, followed by a series of aldol condensations and dehydration reactions to form the hepta-2,4,6-trienal backbone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or halogenated compounds from substitution reactions.
科学研究应用
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trienal backbone can interact with biological macromolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylheptanal: Similar in structure but lacks the nitrophenyl group.
4-Nitrophenylheptanal: Contains the nitrophenyl group but lacks the trimethyl substituents.
2,4,6-Trimethylphenyl derivatives: Compounds with similar trimethyl substitution patterns but different functional groups.
Uniqueness
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal is unique due to the combination of its trienal backbone with both trimethyl and nitrophenyl substituents, which confer distinct chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
78847-04-8 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C16H17NO3/c1-12(9-14(3)11-18)8-13(2)10-15-4-6-16(7-5-15)17(19)20/h4-11H,1-3H3 |
InChI 键 |
YSEJKQMVVKBESI-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=C(C)C=C(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
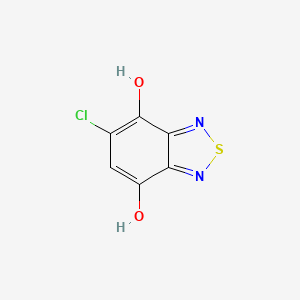
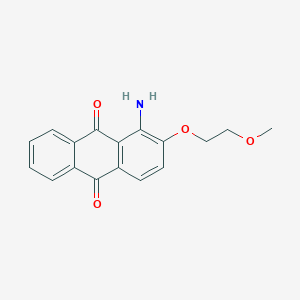
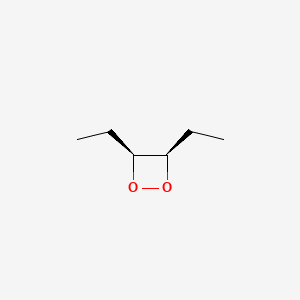
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

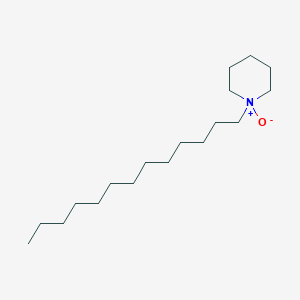
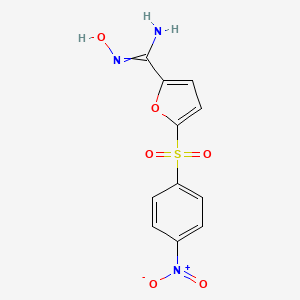

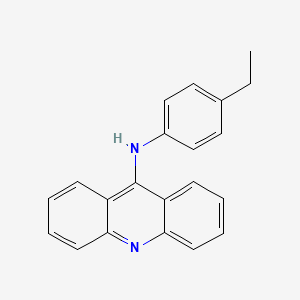
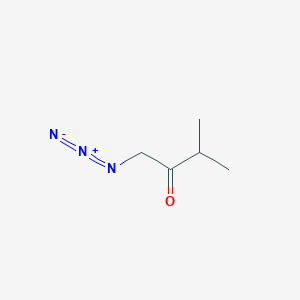
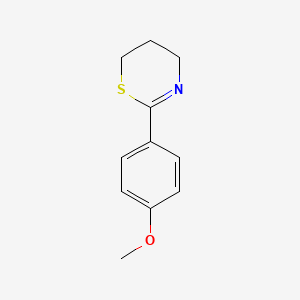
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
